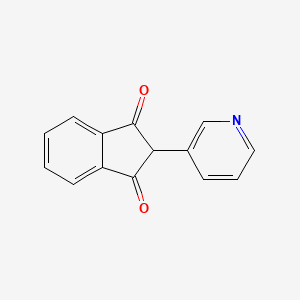
1,3-Indandione, 2-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(3-pyridyl)- is an organic compound with the molecular formula C14H9NO2. It is a derivative of indandione, a β-diketone with indane as its structural nucleus. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(3-pyridyl)- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method involves the reaction of phthalide with an aldehyde in the presence of sodium ethoxide in ethanol, followed by refluxing .
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(3-pyridyl)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted indandiones, hydroxy derivatives, and quinones .
Scientific Research Applications
1,3-Indandione, 2-(3-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(3-pyridyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to its potential use as an anticancer agent . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: A parent compound with similar chemical properties but lacking the pyridyl group.
2-(2-Pyridyl)-1,3-indandione: A closely related compound with the pyridyl group in a different position.
Anisindione: A synthetic anticoagulant with a similar indandione structure.
Uniqueness
1,3-Indandione, 2-(3-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to form coordination complexes and increases its potential for biological activity .
Biological Activity
1,3-Indandione, 2-(3-pyridyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring at the 2-position of the indandione framework, which enhances its reactivity and biological interactions. The following sections will detail its biological activity, including synthesis methods, case studies, and relevant research findings.
Chemical Structure and Properties
1,3-Indandione, 2-(3-pyridyl)- is characterized by its diketone structure, which allows it to engage in various chemical reactions. The presence of the electron-withdrawing pyridine ring contributes to its biological activity by enhancing binding affinity with biological targets such as enzymes and receptors.
Biological Activities
The biological activities associated with 1,3-indandione derivatives include:
- Antimicrobial Activity : Various studies have indicated that derivatives of indandione exhibit antimicrobial properties against a range of pathogens.
- Anticoagulant Activity : Some indandione derivatives have shown potential as anticoagulants by inhibiting thrombin and factor Xa, demonstrating their utility in blood coagulation disorders .
- Anticancer Potential : Research suggests that certain indandione derivatives may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.
Synthesis Methods
The synthesis of 1,3-indandione derivatives can be achieved through several methods:
- Knoevenagel Condensation : This method involves the reaction of indan-1,3-diones with various aldehydes to form substituted indandione derivatives.
- Thio-Michael Addition : This process can be utilized to create novel benzothiazepine compounds from indan-1,3-diones .
Anticoagulant Activity
A study highlighted the anticoagulant potential of 1,3-indandione derivatives where they were tested for their ability to inhibit thrombin and factor Xa. The results indicated that these compounds could serve as effective anticoagulants with comparable efficacy to established drugs such as heparin .
Anticancer Activity
In vitro studies have demonstrated that 1,3-indandione derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative was tested against pancreatic and gastric cancer cell lines, showing significant cytotoxic effects and reduced cell viability .
Research Findings Summary
Properties
CAS No. |
10478-89-4 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-4-3-7-15-8-9/h1-8,12H |
InChI Key |
KZCHOHAIQCNOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















